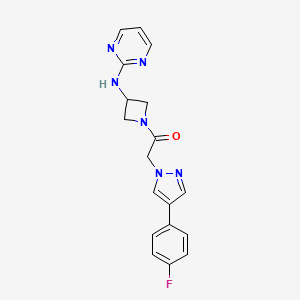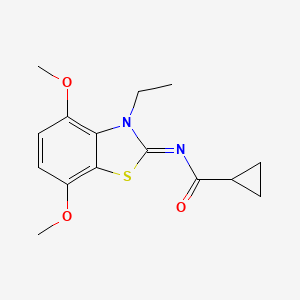
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17FN6O and its molecular weight is 352.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Reactivity Analysis
Researchers have extensively studied the molecular structure and reactivity of compounds related to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone. For instance, a study on the FT-IR, NBO, HOMO-LUMO, MEP analysis, and molecular docking of a closely related compound, 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, highlighted the molecule's optimized structure, vibrational frequencies, and the stability arising from hyper-conjugative interactions and charge delocalization. This comprehensive analysis contributes to understanding the molecular basis for the compound's potential inhibitory activity against therapeutic targets like TPII, indicating its potential as an anti-neoplastic agent (Mary et al., 2015).
Synthesis and Chemical Reactivity
Another facet of research on this compound focuses on its synthetic versatility and chemical reactivity. A study demonstrated the three-component coupling for the synthesis of pyrazolopyridines and other pyrido fused systems. This synthesis technique is crucial for the development of combinatorial libraries that are vital for medicinal chemistry, allowing for the scaffold decoration of the compound in one step, thereby facilitating the synthesis of a wide range of derivatives with potential therapeutic applications (Almansa et al., 2008).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal applications of derivatives of this compound have been explored through the synthesis of novel Schiff bases. These studies found that certain derivatives exhibited excellent antimicrobial activity, providing a basis for designing antibacterial and antituberculosis drugs. This demonstrates the compound's potential in contributing to the development of new therapeutic agents against infectious diseases (Puthran et al., 2019).
Herbicidal Activity
Exploring the broader applications of this compound, research has also delved into its potential in agriculture, particularly in the synthesis of derivatives with herbicidal activity. These studies aim to develop new agents capable of controlling weed growth, thereby contributing to the enhancement of crop yield and agricultural productivity (Luo et al., 2017).
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-4-2-13(3-5-15)14-8-22-25(9-14)12-17(26)24-10-16(11-24)23-18-20-6-1-7-21-18/h1-9,16H,10-12H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUMPCLOAYAMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B2602737.png)
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2602738.png)
![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)


![3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2602748.png)
![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)

![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)
![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)

![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)

